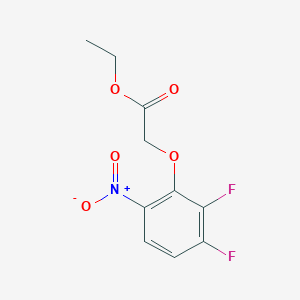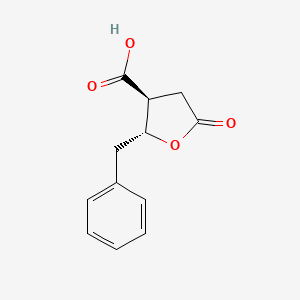
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to an oxolane ring, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of a Diels-Alder reaction followed by oxidation and ring closure to form the oxolane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of this compound may involve the use of microbial fermentation processes, where specific strains of bacteria or yeast are engineered to produce the desired compound. This method is advantageous due to its scalability and the potential for high yields.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, often at elevated temperatures.
Reduction: Usually carried out in anhydrous conditions to prevent side reactions.
Substitution: Often conducted in the presence of a base to facilitate the removal of leaving groups.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or reduced forms, which can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include key metabolic routes, such as the tricarboxylic acid cycle or fatty acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-2,3-dimethylmalate: Another chiral compound with comparable properties.
Uniqueness
What sets (2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid apart is its benzyl group, which imparts unique chemical reactivity and potential for diverse applications. This structural feature makes it a valuable compound for synthetic chemists and researchers exploring new therapeutic agents.
Propiedades
Número CAS |
916248-84-5 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11-7-9(12(14)15)10(16-11)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,15)/t9-,10+/m0/s1 |
Clave InChI |
ZWLHBYOUXXNHKX-VHSXEESVSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC1=O)CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1C(C(OC1=O)CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


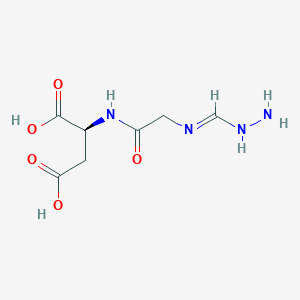

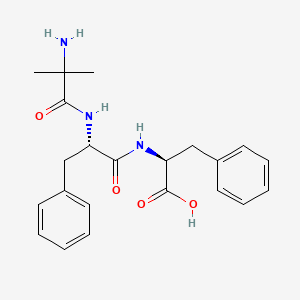
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
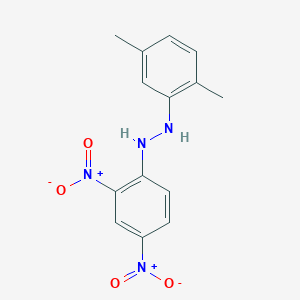
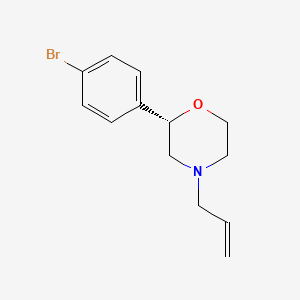
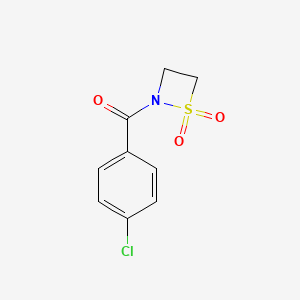
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
